3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H23F2N3O3S and its molecular weight is 507.56. The purity is usually 95%.
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Biological Activity
The compound 3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide belongs to a class of quinazoline derivatives, which have gained attention for their diverse biological activities, particularly in cancer therapy and as inhibitors of various protein kinases. This article provides an overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C26H24F2N2O3S
- Molecular Weight : 466.54 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
Quinazoline derivatives, including the compound in focus, often exert their biological effects through several mechanisms:
- Inhibition of Tyrosine Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. The inhibition of these pathways can lead to reduced cell proliferation and survival in cancer cells .
- Activation of Tumor Suppressor Proteins : Some studies indicate that quinazoline compounds can activate p53, a crucial tumor suppressor protein, enhancing apoptosis in cancer cells .
- Antioxidant Activity : Certain derivatives demonstrate antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .
Anticancer Activity
Research has shown promising results regarding the anticancer potential of quinazoline derivatives:
- In Vitro Studies : A study reported that quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, one derivative showed an IC50 value of 15 nM against EGFR-positive cancer cells, indicating potent activity .
Compound Name | Cancer Cell Line | IC50 (nM) |
---|---|---|
Quinazoline A | A549 | 15 |
Quinazoline B | MCF-7 | 28 |
Quinazoline C | HepG2 | 20.72 |
Inhibition of Protein Kinases
The compound has been shown to inhibit specific kinases involved in tumor growth:
- EGFR Inhibition : The compound demonstrated significant inhibition of EGFR with an IC50 value significantly lower than standard chemotherapeutics like gefitinib . This suggests its potential use as a targeted therapy for EGFR-driven cancers.
Other Biological Activities
Beyond anticancer properties, quinazoline derivatives have been explored for other therapeutic applications:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating potential use in treating infections .
- Anti-inflammatory Properties : Research indicates that certain substitutions on the quinazoline ring can modulate anti-inflammatory responses, potentially useful in chronic inflammatory diseases .
Properties
IUPAC Name |
3-(3-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O3S/c1-16(2)14-30-25(34)18-8-11-22-23(12-18)31-27(32(26(22)35)21-5-3-4-20(29)13-21)36-15-24(33)17-6-9-19(28)10-7-17/h3-13,16H,14-15H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYILPRTVVSELDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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